![molecular formula C18H22O3 B5075437 4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5075437.png)
4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene is an organic compound with a complex structure that includes both aromatic and ether functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene typically involves the reaction of 3-ethoxyphenol with 2-chloroethanol to form 3-ethoxyphenoxyethanol. This intermediate is then reacted with 1,2-dimethylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and a suitable electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: May be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of 4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pathways involved may include alterations in cellular signaling or metabolic processes.
相似化合物的比较
Similar Compounds
3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde: Similar in structure but contains an aldehyde group instead of the dimethylbenzene moiety.
1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene: Contains a chlorine atom and additional ethoxy groups.
Uniqueness
4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene is unique due to its specific combination of aromatic and ether functionalities, which may confer distinct chemical and physical properties compared to its analogs.
属性
IUPAC Name |
4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-4-19-16-6-5-7-17(13-16)20-10-11-21-18-9-8-14(2)15(3)12-18/h5-9,12-13H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJMIVACZCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5075355.png)
![1-cyclohexyl-2-[(3-methyl-2-thienyl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5075356.png)
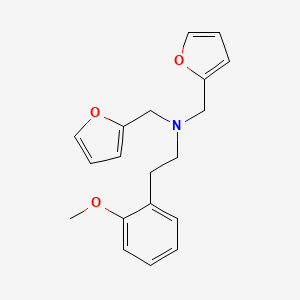
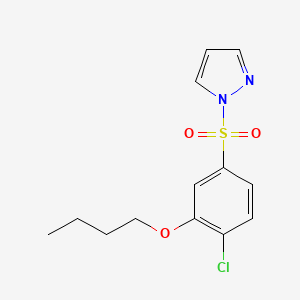
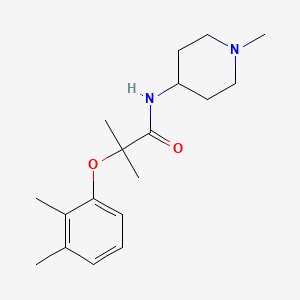
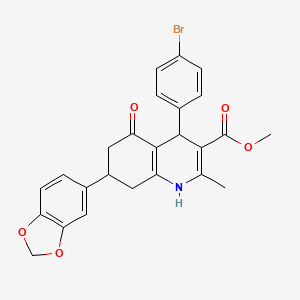
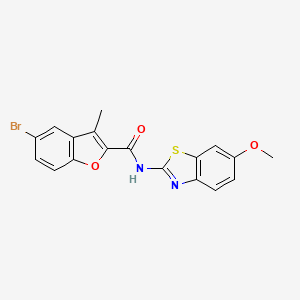
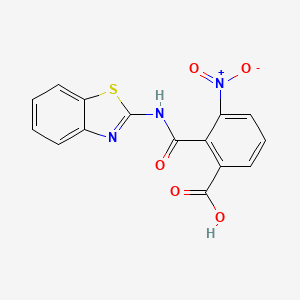
![N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5075415.png)
![3-{[1-(cyclohexylcarbonyl)-4-piperidinyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5075418.png)
![4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide](/img/structure/B5075428.png)
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5075429.png)
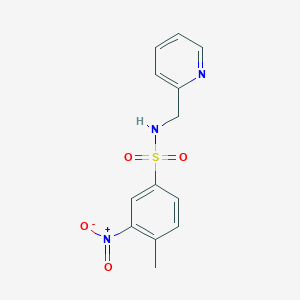
![2-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5075448.png)
